

A Comparative Analysis of BAY 1187982 and Other FGFR2-Targeting Therapies

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Compound of Interest

Compound Name: Aprutumab Ixadotin

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The landscape of targeted cancer therapies is continually evolving, with a significant focus on fibroblast growth factor receptor (FGFR) signaling pathways, which are frequently dysregulated in various solid tumors. This guide provides a detailed comparison of the antibody-drug conjugate (ADC) BAY 1187982 (apratumab ixadotin) with other agents targeting FGFR2, namely the small molecule inhibitors infigratinib and pemigatinib. While BAY 1187982 represents a distinct therapeutic modality as an ADC, a comparative analysis against small molecule inhibitors offers valuable insights into the different strategies employed to target the FGFR2 pathway.

Executive Summary

BAY 1187982 is a novel ADC designed to deliver a potent cytotoxic payload directly to FGFR2-expressing tumor cells.[1][2][3] Preclinical studies demonstrated its potential in inducing tumor regression in various cancer models. However, its clinical development was halted in Phase I due to a narrow therapeutic window and unfavorable tolerability.[4][5] In contrast, infigratinib and pemigatinib are orally bioavailable small molecule kinase inhibitors that have shown clinical activity in FGFR2-driven malignancies, particularly cholangiocarcinoma, and are being investigated in other solid tumors, including gastric cancer.[6][7][8] This guide will delve into the mechanistic differences, preclinical efficacy, and clinical outcomes of these therapies to provide a comprehensive resource for researchers in the field.

Data Presentation

Table 1: Overview of BAY 1187982 and Comparator FGFR2 Inhibitors

Feature	BAY 1187982 (Aprutumab Ixadotin)	Infigratinib	Pemigatinib
Drug Type	Antibody-Drug Conjugate (ADC)	Small Molecule Kinase Inhibitor	Small Molecule Kinase Inhibitor
Target	Fibroblast Growth Factor Receptor 2 (FGFR2)	FGFR1, FGFR2, FGFR3	FGFR1, FGFR2, FGFR3
Mechanism of Action	Binds to FGFR2, internalizes, and releases a cytotoxic auristatin payload, leading to microtubule disruption and apoptosis.[1]	ATP-competitive inhibitor of FGFR1-3, blocking downstream signaling pathways.	Potent, selective, oral inhibitor of FGFR1, 2, and 3.
Payload/Warhead	Auristatin W derivative	N/A	N/A
Linker	Non-cleavable	N/A	N/A
Indications (Investigated)	FGFR2-positive solid tumors, including triple-negative breast cancer and gastric cancer.[3][4]	Cholangiocarcinoma with FGFR2 fusions/rearrangement s, gastric cancer.[6][7]	Cholangiocarcinoma with FGFR2 fusions/rearrangement s, myeloid/lymphoid neoplasms with FGFR1 rearrangement, and metastatic esophageal-gastric junction/gastric cancer.[9]
Development Status	Phase I (Terminated) [4][5]	Approved for cholangiocarcinoma (approval later withdrawn for business reasons);	Approved for cholangiocarcinoma and myeloid/lymphoid neoplasms; Phase 2 for gastric cancer.[9]

Phase 2 for gastric
cancer.[\[7\]](#)[\[10\]](#)

Table 2: Preclinical Efficacy Data

Parameter	BAY 1187982	Infigratinib	Pemigatinib
In Vitro Potency (IC50)	Sub-nanomolar to low nanomolar range in FGFR2-positive cell lines. [1]	Potent inhibition of FGFR phosphorylation and cell proliferation in FGFR-dependent cancer cell lines.	Inhibition of FGFR phosphorylation and cell proliferation in FGFR-dependent cell lines.
In Vivo Efficacy (Xenograft Models)	Dose-dependent tumor regression in gastric (SNU-16) and breast cancer (MFM-223) models. [1]	Tumor regression in FGFR2-amplified gastric cancer models. [6]	Inhibition of tumor growth in FGFR2-amplified gastric cancer models. [11]
Key Preclinical Findings	High selectivity for FGFR2-positive cells; stable in circulation with significant tumor enrichment of the payload.	Demonstrated anti-tumor activity in models with FGFR2 gene fusions.	Showed efficacy in trastuzumab-resistant gastric cancer models with FGFR overexpression.

Table 3: Clinical Trial Data

Parameter	BAY 1187982 (Phase I)	Infigratinib (Gastric Cancer, Phase 2a)	Pemigatinib (Gastric Cancer, Phase II - FiGhTeR trial)
Population	Advanced solid tumors with known FGFR2 expression.[5]	Locally advanced or metastatic gastric/GEJ adenocarcinoma with FGFR2 amplification (failed ≥ 2 prior lines of therapy).[7]	Metastatic EGJ/gastric cancer refractory to first-line trastuzumab-containing therapy.[9]
Dosage	0.1 to 1.3 mg/kg intravenously every 3 weeks.[5]	125 mg orally daily (3 weeks on, 1 week off).[7]	13.5 mg orally daily (2 weeks on, 1 week off).[9]
Efficacy	No objective responses reported; one patient with stable disease.[4][5]	Objective Response Rate (ORR): 25%.[7]	Primary endpoint is 12-week progression-free survival rate (data pending).[9]
Safety/Tolerability	Poorly tolerated; Dose-limiting toxicities included thrombocytopenia, proteinuria, and corneal events. MTD determined to be 0.2 mg/kg.[4][5]	Manageable safety profile.	Generally well-tolerated; common adverse events include hyperphosphatemia, fatigue, and dry mouth.
Reason for Discontinuation	Trial terminated early due to poor tolerability and a narrow therapeutic window.[4][5]	-	-

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of BAY 1187982 are summarized below, based on published literature.

In Vitro Cytotoxicity and Cell Viability Assays

Objective: To determine the potency and selectivity of BAY 1187982 in killing cancer cells.

Methodology:

- **Cell Lines:** A panel of human cancer cell lines with varying levels of FGFR2 expression (e.g., SNU-16, KatolIII for high expression; MDA-MB-231 for low/no expression) were used.
- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 1,000-10,000 cells per well and allowed to adhere overnight.
- **Treatment:** Cells were treated with serial dilutions of BAY 1187982, a non-targeting control ADC, or the free auristatin payload for 72 to 96 hours.[\[12\]](#)
- **Viability Assessment:** Cell viability was assessed using a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[\[13\]](#)[\[14\]](#) The luminescence or absorbance, which is proportional to the number of viable cells, was measured using a plate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response curves using a four-parameter logistic model.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of BAY 1187982 in a living organism.

Methodology:

- **Animal Models:** Immunodeficient mice (e.g., NOD scid or NMRI nu/nu) were used.[\[1\]](#)[\[15\]](#)
- **Tumor Implantation:** Human cancer cells (e.g., SNU-16, MFM-223) were implanted subcutaneously into the flanks of the mice.[\[1\]](#) For patient-derived xenograft (PDX) models, tumor fragments were implanted.[\[16\]](#)

- **Treatment Initiation:** Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.[\[17\]](#)
- **Drug Administration:** BAY 1187982 was administered intravenously at various dose levels and schedules (e.g., once weekly).[\[1\]](#) Control groups received vehicle or a non-targeting control ADC.
- **Efficacy Assessment:** Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal body weight was monitored as an indicator of toxicity.[\[18\]](#)
- **Endpoint:** The study was terminated when tumors in the control group reached a maximal allowed size, or at a predetermined time point. Tumor growth inhibition was calculated and statistical analyses were performed to determine significance.

Pharmacokinetic Analysis

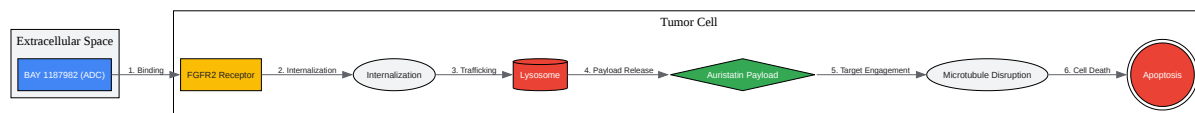
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of BAY 1187982 and its components.

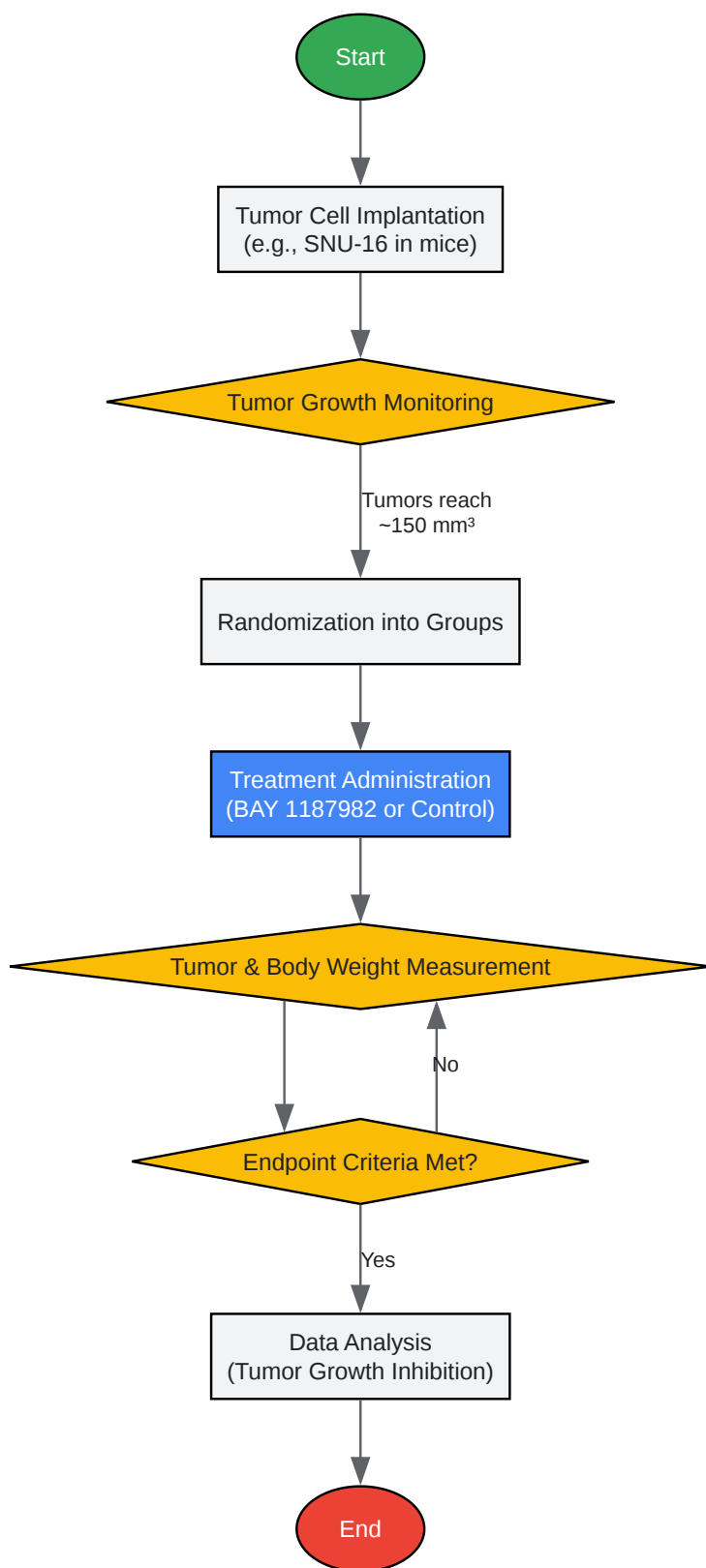
Methodology:

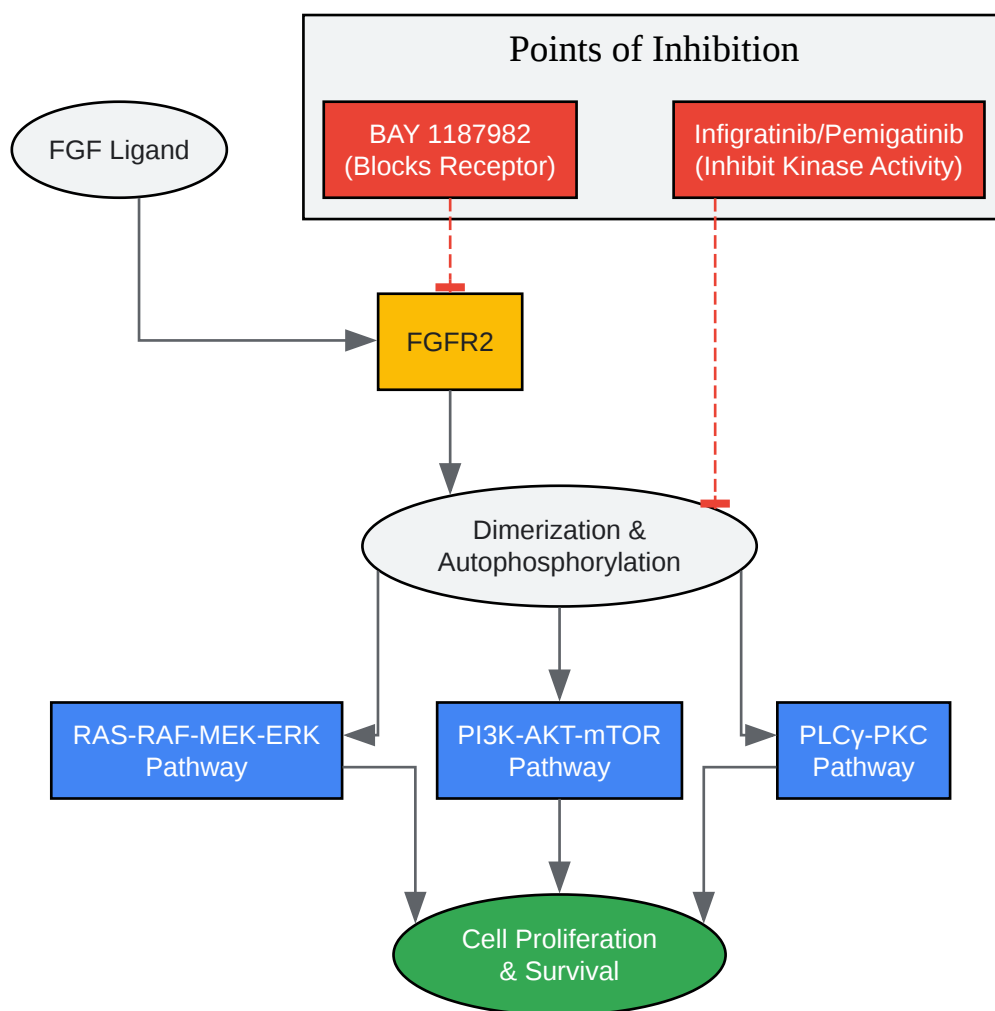
- **Animal Model:** Tumor-bearing or non-tumor-bearing mice were used.[\[17\]](#)[\[19\]](#)
- **Drug Administration:** A single intravenous dose of BAY 1187982 was administered.
- **Sample Collection:** Blood samples were collected at various time points post-administration. Tissues (tumor, liver, spleen, etc.) were collected at the end of the study.[\[19\]](#)
- **Bioanalysis:**
 - **Total Antibody:** The concentration of the antibody component (conjugated and unconjugated) was measured using a ligand-binding assay, such as an ELISA.
 - **ADC and Payload:** The concentration of the intact ADC and the released cytotoxic payload were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[\[20\]](#)[\[21\]](#)
- **Data Analysis:** Pharmacokinetic parameters such as clearance, volume of distribution, and half-life were calculated using non-compartmental analysis.

Mandatory Visualization

Below are diagrams illustrating key concepts related to BAY 1187982, created using the DOT language.







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